1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

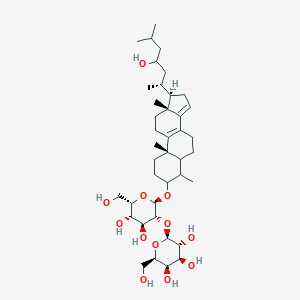

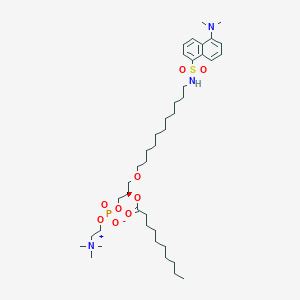

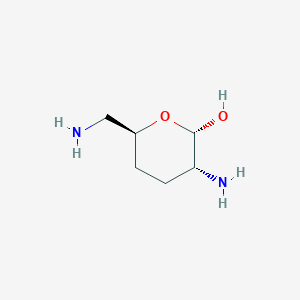

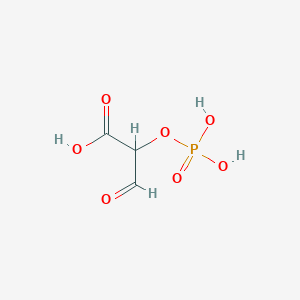

This compound, also known as Fmoc-Ac3c-OH, is a derivative of cyclopropane carboxylic acid. It has a molecular formula of C19H17NO4 and a molecular weight of 323.3 g/mol . The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The compound’s structure includes a cyclopropane ring attached to a carboxylic acid group. An amino group, which is protected by the Fmoc group, is also attached to the cyclopropane ring . The InChI code and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Biomedical Applications

Fmoc-acpc-oh is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-acpc-oh compound is used in tissue engineering. It has been found that Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Self-Assembling Peptide Derivatives

Fmoc-acpc-oh is used in the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . These nanostructures have various biofunctional applications .

Hydrogel Formation

Fmoc-acpc-oh is used in the formation of hydrogels. These hydrogels are formed by water-swollen networks (up to 99% water) with a no-Newtonian fluid behavior and self-supporting features .

Organic Synthesis

Fmoc-acpc-oh is a commonly used protecting group compound in organic synthesis. It is often used to protect amino or hydroxyl groups to prevent them from being affected by other reagents or reaction conditions .

Fabrication of Biofunctional Materials

Fmoc-acpc-oh is used in the fabrication of various biofunctional hydrogel materials in aqueous media . These materials can be used for a variety of applications, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .

Safety And Hazards

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)